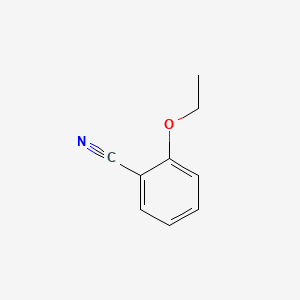

2-Ethoxybenzonitrile

説明

特性

IUPAC Name |

2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTLCLWOCYLDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341919 | |

| Record name | 2-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-57-0 | |

| Record name | 2-Ethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation of 2-Ethoxybenzaldehyde

The preparation of 2-ethoxybenzonitrile starts with the synthesis of 2-ethoxybenzaldehyde. One efficient method involves the reaction of salicylaldehyde with an amine, followed by ethylation.

- Salicylaldehyde

- Amine (aniline, n-butylamine, cyclohexylamine, benzylamine, or tert-butylamine)

- Solvent I (ethanol or toluene)

- Bromoethane

- Acid-acceptor (potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide)

- Solvent II (dimethyl sulfoxide, dimethylformamide, toluene, or tetrahydrofuran)

Synthesis of this compound from 2-Ethoxybenzaldehyde

Once 2-ethoxybenzaldehyde is obtained, it can be converted to this compound using several standard methods. One such method involves converting the aldehyde to an oxime, followed by dehydration to the nitrile.

Reaction Scheme

2-Ethoxybenzaldehyde → 2-Ethoxybenzaldehyde Oxime → this compound

-

- Dehydrate the 2-ethoxybenzaldehyde oxime using a dehydrating agent such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or acetic anhydride.

- If using thionyl chloride, dissolve the oxime in a dry solvent (e.g., diethyl ether or dichloromethane) and add thionyl chloride dropwise at a low temperature (0-5°C).

- Stir the mixture for several hours, then neutralize with a base (e.g., sodium bicarbonate).

- Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain this compound.

Optimization and Yield Considerations

- Choice of Amine : Aniline or cyclohexylamine are preferred amines for Schiff base formation.

- Acid-Acceptor : Sodium tert-butoxide or potassium hydroxide gives better yields in the ethylation step.

- Solvent : Toluene or tetrahydrofuran (THF) are suitable solvents for the ethylation reaction.

- Yield : The reported yield for the conversion of salicylaldehyde to 2-ethoxybenzaldehyde can reach up to 83%. Subsequent conversion to the nitrile will affect the overall yield.

Analytical Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

- Spectroscopy :

- NMR (Nuclear Magnetic Resonance) : Characterize the structure by observing the chemical shifts and coupling patterns of the aromatic and ethoxy protons.

- IR (Infrared Spectroscopy) : Confirm the presence of the nitrile group (C≡N) by its characteristic absorption band around 2220-2260 cm−1.

- Mass Spectrometry : Determine the molecular weight and fragmentation pattern.

- Chromatography :

- GC-MS (Gas Chromatography-Mass Spectrometry) : Assess the purity of the compound and identify any impurities.

- HPLC (High-Performance Liquid Chromatography) : Quantify the product and analyze its purity.

化学反応の分析

Types of Reactions: 2-Ethoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethoxybenzoic acid.

Reduction: Reduction of the nitrile group can yield 2-ethoxybenzylamine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Sodium ethoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 2-Ethoxybenzoic acid.

Reduction: 2-Ethoxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

2-Ethoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Ethoxybenzonitrile depends on its application. For instance, in the synthesis of phosphodiesterase inhibitors, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

類似化合物との比較

Structural and Chemical Properties

2-Ethoxybenzonitrile (CAS: 6609-57-0; molecular formula: C₉H₉NO) is an aromatic nitrile compound featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position of the benzene ring. Key spectroscopic data include:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.63–7.45 (m, 2H), 7.04–6.89 (m, 2H), 4.15 (q, J = 7.1 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H) .

- ¹³C NMR (CDCl₃, 126 MHz): δ 161.02, 134.65, 134.17, 120.91, 116.99, 112.49, 102.36, 64.99, 14.91 .

- Mass Spectrometry : [M]⁺ at m/z 147.1 and [M+H]⁺ at m/z 148.1 .

Comparison with Structurally Similar Compounds

Substituted Benzonitriles: Substituent Effects

Toxicity and Environmental Data

| Compound | Toxicity Data Available | Persistence/Bioaccumulation | Safety Profile |

|---|---|---|---|

| This compound | Yes (H302, H312, etc.) | No data | Requires PPE |

| 4-(Hexylamino)benzonitrile | No | No data | Limited characterization |

Research Findings and Industrial Relevance

Role in Dye-Sensitized Solar Cells (DSSCs)

生物活性

2-Ethoxybenzonitrile, a compound with the molecular formula C₉H₁₁NO, is an aromatic nitrile that has garnered interest in various fields, particularly in medicinal chemistry. Its potential biological activities are of great significance, especially concerning its application in drug development and environmental science. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of an ethoxy group and a nitrile functional group attached to a benzene ring. This structure influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 151.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

The specific biochemical pathways affected by this compound are not fully elucidated. However, like other benzonitriles, it may interact with various enzymes and proteins within biological systems, potentially influencing cellular functions such as:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to specific receptors, altering cellular signaling.

Anticancer Activity

Research has highlighted the potential of nitrile compounds in anticancer applications. For example, certain benzonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines. Although direct studies on this compound are sparse, its structural similarities suggest it may possess similar properties .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzonitriles on cancer cell lines using the MTT assay. The results indicated that some derivatives significantly inhibited cell viability and induced apoptosis in leukemia cells. This suggests a potential avenue for further exploration of this compound's anticancer properties.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | K562 (Leukemia) | TBD |

| 4-Bromo-2-ethoxybenzoinitrile | HCT-116 (Colon Cancer) | 25 |

Environmental Impact

This compound's behavior in environmental contexts has been studied, particularly regarding its degradation and potential toxicity to aquatic life. Research indicates that compounds with similar structures can undergo photodegradation when exposed to UV light, leading to the formation of reactive intermediates that may affect ecological systems.

Q & A

Basic: What synthetic routes are optimal for preparing 2-Ethoxybenzonitrile with high purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, a reported procedure yields 71% purity via a two-step process:

Reaction Conditions : Ethylation of a benzonitrile precursor (e.g., 2-hydroxybenzonitrile) using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile .

Purification : Distillation or column chromatography to isolate the product as a colorless oil, confirmed by NMR (δ 1.48 ppm for ethoxy -CH₃, δ 4.15 ppm for -OCH₂-) .

Key Validation : Monitor reaction progress via TLC and confirm purity using and NMR, ensuring absence of unreacted starting materials or side products .

Basic: How do researchers validate the structural integrity of this compound experimentally?

Methodological Answer:

Structural validation combines spectroscopic and computational techniques:

- NMR Analysis :

- NMR: Peaks at δ 7.63–7.45 ppm (aromatic protons), δ 4.15 ppm (ethoxy -OCH₂-), and δ 1.48 ppm (ethoxy -CH₃) confirm substituent positions .

- NMR: Signals at δ 161.02 ppm (C-O) and δ 116.99 ppm (C≡N) verify the ethoxy and nitrile groups .

- Mass Spectrometry : Molecular ion peak at m/z 147.1 ([M]) and 148.1 ([M+H]) matches the molecular formula C₉H₉NO .

Advanced: How can computational methods resolve contradictions between experimental and predicted spectral data for this compound?

Methodological Answer:

Discrepancies in spectral data (e.g., NMR chemical shifts, IR stretching frequencies) often arise from solvent effects or conformational flexibility. To address this:

Density Functional Theory (DFT) : Calculate optimized geometries and NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to identify solvent or temperature biases .

Solvent Modeling : Use implicit solvent models (e.g., PCM or SMD) to simulate solvent effects on spectral properties .

Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the ethoxy group, which may affect peak splitting in NMR .

Example : A study on this compound’s dye-sensitized solar cell properties used DFT to correlate experimental UV-Vis absorption peaks with frontier molecular orbitals .

Advanced: What strategies are employed to investigate this compound’s electronic properties for optoelectronic applications?

Methodological Answer:

To study electronic behavior (e.g., charge transfer, bandgap):

Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO-LUMO gaps. For this compound derivatives, LUMO levels near -3.1 eV suggest suitability as electron-transport materials .

Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to predict absorption maxima and compare with experimental data. Adjust substituents (e.g., electron-donating ethoxy groups) to tune bandgaps .

X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) to correlate structure with charge mobility .

Advanced: How can researchers address inconsistencies in toxicity or reactivity data for this compound derivatives?

Methodological Answer:

Contradictory data (e.g., conflicting toxicity reports or reaction yields) require systematic validation:

Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) to rule out procedural variability .

Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from journals with stringent reproducibility criteria.

In Silico Toxicology : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict ecotoxicity profiles, cross-referencing with empirical data (e.g., bioaccumulation potential) .

Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., in ethoxy groups) to identify intermediates or side products .

Basic: What are the best practices for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the nitrile group.

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties. Monitor airborne concentrations via MSDS guidelines .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) to convert nitriles into less toxic carboxylates before disposal .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

The nitrile group enables diverse functionalization:

Click Chemistry : React with azides to form tetrazoles, useful in bioisosteric replacements .

Grignard Additions : Convert nitriles to ketones or amines for building bioactive scaffolds (e.g., kinase inhibitors) .

Catalytic Reductions : Use Pd/C or Raney Ni to hydrogenate nitriles to primary amines, intermediates in drug synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。